1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid
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Overview
Description
1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a piperidinecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves multi-step organic reactions. One common approach starts with the nitration of 4-morpholinobenzene sulfonamide to introduce the nitro group. This is followed by a sulfonylation reaction to attach the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with piperidinecarboxylic acid under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and Pd/C catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: 1-[(4-Morpholino-3-aminophenyl)sulfonyl]-4-piperidinecarboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is not fully understood, but it is believed to interact with specific molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the sulfonyl group can participate in binding interactions with proteins or enzymes. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
4-Morpholino-3-nitrobenzenesulfonamide: Similar structure but lacks the piperidinecarboxylic acid moiety.
4-Morpholino-3-nitrobenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of the piperidinecarboxylic acid.
Uniqueness
1-[(4-Morpholino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the morpholine and piperidine rings, along with the nitro and sulfonyl groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-morpholin-4-yl-3-nitrophenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O7S/c20-16(21)12-3-5-18(6-4-12)27(24,25)13-1-2-14(15(11-13)19(22)23)17-7-9-26-10-8-17/h1-2,11-12H,3-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBGYLLHOHSCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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